

# A Technical Guide to the Solubility of Phenol Red in Water and Ethanol

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## Compound of Interest

Compound Name: *Phenol Red*

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This technical guide provides a comprehensive overview of the solubility characteristics of **Phenol Red** (also known as phenolsulfonphthalein) in two common laboratory solvents: water and ethanol. Understanding the solubility of this vital pH indicator is fundamental for its effective application in diverse research areas, including cell culture, analytical chemistry, and pharmaceutical formulations. This document details quantitative solubility data, explores the key factors influencing solubility, and presents standardized experimental protocols.

## Quantitative Solubility Data

The solubility of **Phenol Red** is contingent on the solvent, temperature, and pH of the medium. The data presented below is collated from various technical sources. It is important to note the distinction between **Phenol Red** (the weak acid form) and its more soluble sodium salt.

Table 1: Solubility of **Phenol Red** (Acid Form)

Solvent	Solubility (g/L)	Solubility (mg/mL)	Temperature	Reference(s)
Water	0.77	0.77	20 °C	[1][2]
Water	-	3	Not Specified	[3]
Ethanol	2.9	2.9	20 °C	[1][2]
Ethanol	-	4	Not Specified	[3]

Note: Discrepancies in reported values may arise from variations in experimental conditions, such as temperature, pH, and the purity of the solute and solvent.

Table 2: Solubility of **Phenol Red** Sodium Salt

Solvent	Solubility (mg/mL)	Reference(s)
Water	25	

The sodium salt of **Phenol Red** demonstrates significantly higher aqueous solubility, making it the preferred form for preparing stock solutions.[4]

## Factors Influencing Solubility

### 2.1 Effect of pH

The pH of the aqueous medium is the most critical factor governing the solubility of **Phenol Red**. As a weak acid with a pKa of approximately 8.00 at 20°C, its solubility dramatically increases in alkaline conditions.[1][5][2] This is due to the deprotonation of the phenolic hydroxyl group, which converts the molecule into its anionic, more polar, and therefore more water-soluble, form.[1]

In acidic to neutral water, **Phenol Red** exists predominantly in its less soluble zwitterionic or neutral form.[1][2] Consequently, it is readily soluble in aqueous solutions of alkali hydroxides and carbonates, which facilitate the formation of the soluble salt.

### 2.2 Effect of Temperature

Solubility is also influenced by temperature. A systematic study demonstrated that the equilibrium solubility of **Phenol Red** in both water and ethanol is positively correlated with temperature over a range of 278.15 K to 323.15 K (5 °C to 50 °C).[6] As the temperature increases, the solubility of **Phenol Red** in these solvents also increases.[6]

## Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate solubility determination and solution preparation.

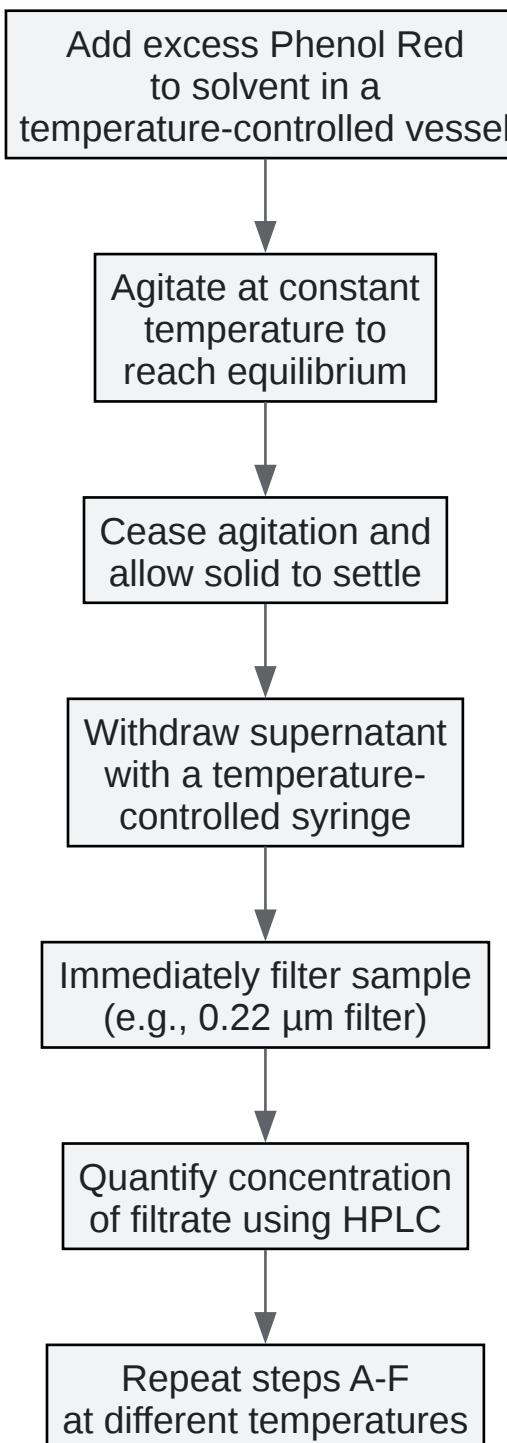
### 3.1 Protocol for Equilibrium Solubility Determination

A robust method for determining the precise solubility of a compound is the static equilibrium method, followed by quantitative analysis such as High-Performance Liquid Chromatography (HPLC).[6]

Methodology:

- Preparation: An excess amount of solid **Phenol Red** is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, temperature-controlled vessel, such as a jacketed glass reactor.
- Equilibration: The resulting suspension is agitated (e.g., via magnetic stirring) at a constant, defined temperature for a sufficient duration to ensure that equilibrium between the solid and dissolved phases is reached.
- Sampling: Once equilibrium is achieved, agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
- Separation: The withdrawn sample is immediately filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid particles.
- Analysis: The concentration of **Phenol Red** in the clear filtrate is accurately determined using a validated analytical technique, most commonly HPLC with UV-Vis detection.

- Replication: The experiment is repeated at various temperatures to establish the temperature-solubility profile.[6]



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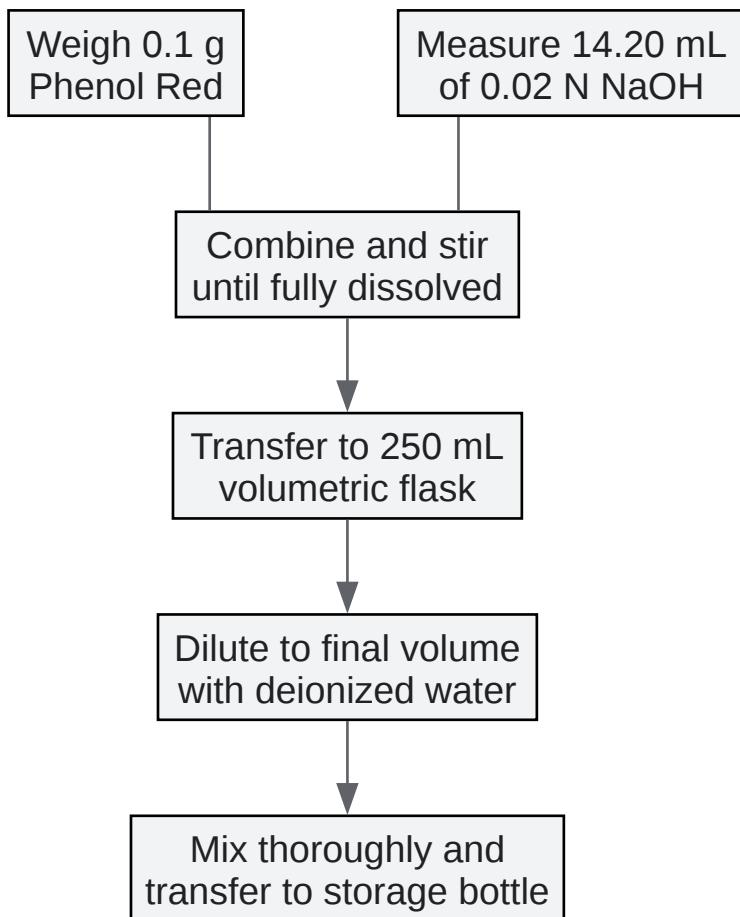
Workflow for Equilibrium Solubility Determination.

### 3.2 Protocol for Preparation of an Aqueous Indicator Solution

Due to the low aqueous solubility of the acid form, preparing a concentrated stock solution requires the addition of a base to form the soluble sodium salt in situ.

Methodology:

- Weighing: Accurately weigh 0.1 g of **Phenol Red** powder.
- Base Measurement: Measure 14.20 mL of 0.02 N sodium hydroxide (NaOH) solution.[\[7\]](#)
- Dissolution: Combine the **Phenol Red** powder with the NaOH solution in a beaker. Stir until the solid is completely dissolved, which should result in a red-colored solution.
- Dilution: Quantitatively transfer the dissolved solution to a 250 mL volumetric flask. Dilute to the mark with deionized or distilled water.[\[7\]](#)
- Mixing and Storage: Stopper the flask and invert several times to ensure homogeneity. Store the resulting indicator solution in a well-sealed bottle at room temperature, protected from light.



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Workflow for Preparing an Aqueous Indicator Solution.

## Conclusion

The solubility of **Phenol Red** in water and ethanol is a multi-faceted property, heavily dependent on environmental conditions. While its solubility in neutral water is limited (approx. 0.77 g/L), it is significantly enhanced in ethanol (approx. 2.9 g/L) and, most notably, in alkaline aqueous solutions.<sup>[1][5][2]</sup> For practical applications requiring aqueous solutions, leveraging the high solubility of its sodium salt or preparing solutions with a base is the standard and recommended approach. The provided protocols offer standardized methods for both quantifying solubility and preparing functional indicator solutions for research and development applications.

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